2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol
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Overview
Description
2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperidine under specific conditions to form the intermediate product. This intermediate is then further reacted with ethylene oxide to yield the final compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethanal.
Scientific Research Applications
2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-amine
- 2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-thiol
Uniqueness
Compared to similar compounds, 2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group, in particular, allows for additional hydrogen bonding interactions, enhancing its potential as a biochemical probe and therapeutic agent .
Properties
IUPAC Name |
2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-9-17-11(13(14,15)16)8-12(18-9)19-6-3-2-4-10(19)5-7-20/h8,10,20H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTXVBUCCZZXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCC2CCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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